
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base to form the styryl intermediate. This intermediate is then subjected to cyclization reactions to form the pyran ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
作用機序
The mechanism of action of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxycinnamic acid: Shares the styryl group but lacks the pyran ring.
Coumarin derivatives: Contain the pyran ring but differ in the substitution pattern.
Uniqueness
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group. This structural complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler analogs.
特性
分子式 |
C14H10O6 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C14H10O6/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(14(18)19)20-13(17)7-9/h1-7,15-16H,(H,18,19)/b2-1+ |
InChIキー |
ZUIOVKAJONGJHT-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=O)OC(=C2)C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC2=CC(=O)OC(=C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)


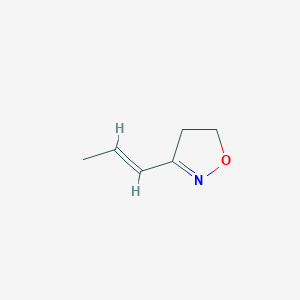
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
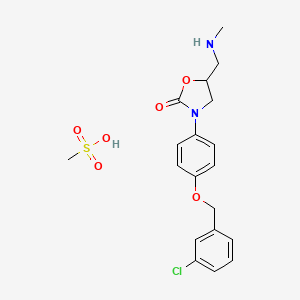

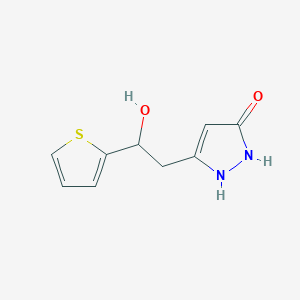
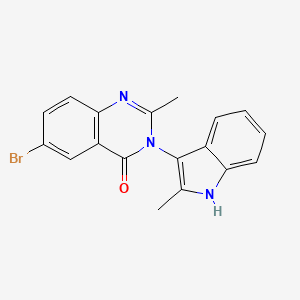
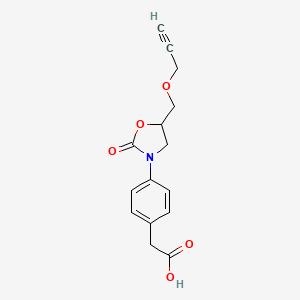
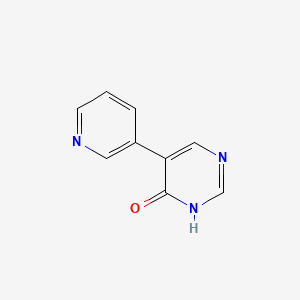
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
